2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzothiazole, fluorophenyl, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 1,3-benzothiazole, 4-fluorobenzaldehyde, and chromeno-pyrrole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining benzothiazole with 4-fluorobenzaldehyde under acidic or basic conditions.
Cyclization Reactions: Formation of the chromeno-pyrrole ring system through intramolecular cyclization.
Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiazole or fluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the fluorine atom on the phenyl ring.
2-(1,3-Benzothiazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a chlorine atom instead of fluorine.
2-(1,3-Benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from similar compounds and may offer advantages in specific applications.
Properties
Molecular Formula |
C24H13FN2O3S |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H13FN2O3S/c25-14-11-9-13(10-12-14)20-19-21(28)15-5-1-3-7-17(15)30-22(19)23(29)27(20)24-26-16-6-2-4-8-18(16)31-24/h1-12,20H |
InChI Key |
UIUCASZYKGGOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.